2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol
Description
Properties
IUPAC Name |
2-(4-bromophenyl)sulfinyl-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO2S/c21-18-11-13-19(14-12-18)24(23)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJZSPDAJRPUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-bromobenzene sulfinic acid with diphenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions are often catalyzed by palladium or copper catalysts in solvents like toluene or dimethylformamide.
Major Products
Oxidation: 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
Reduction: 2-[(4-Bromophenyl)thio]-1,1-diphenyl-1-ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which may underlie its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood by comparing it to analogs with variations in sulfur oxidation states, substituents, or backbone modifications. Below is a detailed analysis:
Sulfur Oxidation State Variants
*Calculated based on molecular formula (C₂₀H₁₇BrO₂S).
Key Observations :
- The sulfinyl group in the target compound provides intermediate polarity between sulfanyl (less oxidized) and sulfonyl (fully oxidized) analogs. This may balance solubility and membrane permeability in biological systems.
Backbone-Modified Analogs
Phthalimide Derivatives (): Example: 2-(4-Bromophenyl)isoindoline-1,3-dione. Key Difference: Rigid isoindoline-dione backbone vs. flexible ethanol backbone in the target compound.
Oxadiazole Derivatives (): Example: 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole. Activity: 59.5–61.9% anti-inflammatory activity (vs. 64.3% for indomethacin). The target compound’s ethanol backbone and sulfinyl group could modulate cyclooxygenase (COX) inhibition differently compared to oxadiazoles .
Benzimidazole Derivatives (): Example: 1-(4-Bromophenyl)-2-(4,6-dibromo-1H-benzimidazol-1-yl)ethanone. Key Feature: Benzimidazole moieties enhance DNA intercalation or kinase inhibition. The target compound’s sulfinyl group may instead facilitate antioxidant or chiral recognition mechanisms .
Substituent Effects
- 4-Bromophenyl Group : Common in all compared compounds; contributes to halogen bonding and electron-withdrawing effects, enhancing stability and target binding.
- Diphenyl vs. Halogenated Phenyls : Diphenyl groups in the target compound increase steric hindrance, possibly reducing metabolic degradation compared to chlorophenyl/fluorophenyl analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, and how do reaction conditions influence yield?
- Methodology :
- S-Alkylation : React 4-bromophenylsulfinyl derivatives with diphenylketones under alkaline conditions (e.g., K₂CO₃) to form the sulfinyl intermediate. Palladium-catalyzed coupling can enhance regioselectivity .
- Reduction : Reduce the ketone intermediate (e.g., 1,1-diphenyl-1-ethanone) using NaBH₄ or LiAlH₄, with careful control of solvent polarity (e.g., THF vs. ethanol) to avoid over-reduction .
- Critical Factors : Temperature (40–60°C), pH (8–10), and stoichiometry of sulfinyl precursors (1:1.2 molar ratio) significantly impact purity (>90%) .
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques :
- X-ray Crystallography : Resolve dihedral angles between phenyl rings and sulfinyl group geometry using SHELX programs (e.g., SHELXL for refinement). Note: SHELX is robust for small-molecule structures despite newer alternatives .
- Spectroscopy :
- ¹H/¹³C NMR : Identify chiral centers (e.g., sulfinyl S=O group) and confirm diphenyl configuration via coupling constants (J = 8–10 Hz for adjacent protons) .
- MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z ≈ 437) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for sulfinyl-containing intermediates?
- Case Study : Discrepancies in ¹H NMR signals for sulfinyl protons (δ 3.1–3.5 ppm) may arise from solvent polarity or dynamic stereochemistry.
- Solutions :
- Variable Temperature (VT) NMR : Perform at −40°C to freeze conformational changes and clarify splitting patterns .
- Computational Modeling : Use DFT (Density Functional Theory) to simulate spectra and compare with experimental data (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Optimization Approaches :
- Protection-Deprotection : Temporarily block reactive sites (e.g., hydroxyl groups with TBSCl) during sulfinyl coupling to prevent side reactions .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Sharpless epoxidation-derived ligands) to enhance enantiomeric excess (ee > 80%) .
- Scale-Up Adjustments : Replace batch reactors with flow chemistry systems to improve heat transfer and mixing efficiency .
Q. How does the sulfinyl group influence biological activity in preclinical studies?
- Mechanistic Insights :
- Enzyme Inhibition : The sulfinyl moiety enhances hydrogen bonding with catalytic residues (e.g., in kinases or proteases), as shown by molecular docking (AutoDock Vina) .
- Membrane Permeability : LogP calculations (≈2.5) suggest moderate lipophilicity, enabling blood-brain barrier penetration in CNS-targeted studies .
- Contradictions : Some analogs show cytotoxicity (IC₅₀ < 10 μM in HepG2 cells) despite structural similarity. Hypothesis: Steric hindrance from diphenyl groups reduces target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
